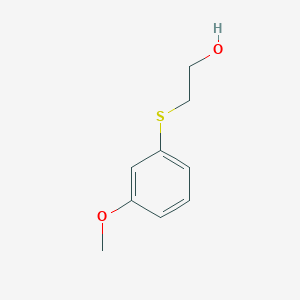

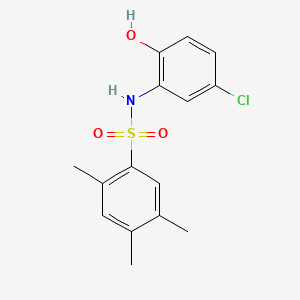

2-(3-Methoxy-phenylsulfanyl)-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-phenylsulfanyl)-ethanol, also known as MOPSE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOPSE is a colorless liquid that is soluble in water and organic solvents.

Scientific Research Applications

Photolytic Generation of Carbocations : Research by Okuyama et al. (1991) demonstrated the generation of dithiocarbocations, including derivatives of 2-methoxy compounds, through flash photolysis. This process could be significant in studies involving transient intermediates in photochemical reactions (Okuyama et al., 1991).

Hydrogenation in Chemical Production : Yadav and Lawate (2011) discussed the production of 2-Phenyl ethanol (2-PEA), an important chemical in perfumes and detergents, via hydrogenation of styrene oxide. This process highlights the significance of 2-PEA derivatives in industrial applications (Yadav & Lawate, 2011).

Deoxofluorination Reagents : Lal et al. (1999) explored the use of Bis(2-methoxyethyl)aminosulfur trifluoride, a compound related to 2-(3-Methoxy-phenylsulfanyl)-ethanol, as a deoxofluorinating agent. This compound is effective in converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives, showcasing its utility in organic synthesis (Lal et al., 1999).

Catalytic Activity in Ethanol Dehydration : A study by Phung et al. (2014) on commercial aluminas and their catalytic activity in the dehydration of ethanol shows the relevance of ethanol derivatives in catalytic processes and material science (Phung et al., 2014).

Activation of Peroxymonosulfate for Degradation : Tan et al. (2014) investigated the use of Fe3O4 magnetic nanoparticles for activating peroxymonosulfate, which generates active radicals for the degradation of contaminants in water. This process involved ethanol as a scavenging agent, indicating its role in environmental applications (Tan et al., 2014).

Synthesis of Dithiophosphonates Derivatives : Karakus et al. (2014) described the synthesis of a derivative of dithiophosphonates, involving 2-methoxyphenyl and other groups. This work highlights the compound's significance in chemical synthesis and structural analysis (Karakus et al., 2014).

Anti-Helicobacter pylori Agents : Research by Carcanague et al. (2002) on novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol showed potent activities against Helicobacter pylori, a gastric pathogen. This suggests the compound's potential in medical and pharmaceutical applications (Carcanague et al., 2002).

properties

IUPAC Name |

2-(3-methoxyphenyl)sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7,10H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFAUSJHEHOGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxy-phenylsulfanyl)-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole](/img/structure/B2977983.png)

![1-(3-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2977984.png)

![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)

![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)

![1-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2977997.png)

![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)